molecular formula C5H6BrNO B13670622 (5-Bromo-1H-pyrrol-2-yl)methanol

(5-Bromo-1H-pyrrol-2-yl)methanol

Cat. No.: B13670622
M. Wt: 176.01 g/mol
InChI Key: IKFWIAASKYBGER-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of pyrrole followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-methylpyrrole using bromine in the presence of a solvent like acetic acid. The resulting 5-bromo-2-methylpyrrole is then subjected to oxidation using reagents such as potassium permanganate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromo-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-1H-pyrrol-2-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

(5-bromo-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H6BrNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2

InChI Key

IKFWIAASKYBGER-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Br)CO

Origin of Product

United States

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